N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide
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Overview
Description
N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide is a chemical compound with a unique structure that includes both phenyl and alkyne groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically proceeds under mild conditions and leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar alkyne group but differs in its sulfonamide functionality.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: This compound shares the phenyl and alkyne groups but has additional trimethylsilyl groups.
Uniqueness
N-Phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide is unique due to its specific combination of phenyl and alkyne groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
109257-45-6 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-phenyl-2-prop-2-ynylpent-4-ynamide |
InChI |
InChI=1S/C14H13NO/c1-3-8-12(9-4-2)14(16)15-13-10-6-5-7-11-13/h1-2,5-7,10-12H,8-9H2,(H,15,16) |
InChI Key |
AEGUVNMODFCHGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(CC#C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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